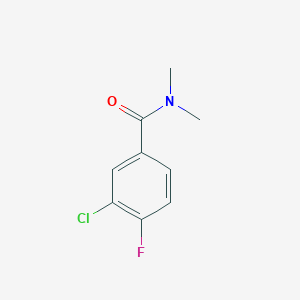

3-Chloro-4-fluoro-n,n-dimethylbenzamide

Description

3-Chloro-4-fluoro-N,N-dimethylbenzamide (CAS: 871657-07-7) is a halogenated benzamide derivative with the molecular formula C₉H₉ClFNO and a molecular weight of 201.63 g/mol. Key physicochemical properties include a predicted density of 1.253±0.06 g/cm³, boiling point of 319.5±32.0 °C, and acidity (pKa) of -1.79±0.70 . The compound features a benzamide backbone substituted with chlorine at the 3-position, fluorine at the 4-position, and two methyl groups on the amide nitrogen.

Properties

Molecular Formula |

C9H9ClFNO |

|---|---|

Molecular Weight |

201.62 g/mol |

IUPAC Name |

3-chloro-4-fluoro-N,N-dimethylbenzamide |

InChI |

InChI=1S/C9H9ClFNO/c1-12(2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3 |

InChI Key |

CFTIEERQYDTPAZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-N,N-dimethylbenzamide (1a)

- Structure : Chlorine at the 4-position on the benzene ring; lacks the 4-fluoro substituent.

- Reactivity: Used in cobalt-catalyzed Suzuki biaryl coupling reactions to synthesize biphenylcarboxamides.

- Spectroscopy : ¹³C NMR data (CDCl₃) shows carbonyl (δ 168.47 ppm) and aromatic carbons (δ 120–140 ppm), consistent with halogen and dimethylamide electronic effects .

N,N-Dimethyl-4-(trifluoromethyl)benzamide (3-t)

- Structure : Trifluoromethyl (-CF₃) group at the 4-position instead of chloro-fluoro substituents.

- Electronic Effects : The -CF₃ group is a stronger electron-withdrawing group than Cl or F, significantly lowering the electron density of the aromatic ring. This could enhance acidity (lower pKa) and influence reactivity in electrophilic substitution or metal-catalyzed reactions .

N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram)

- Structure : Chlorine at the 3-position on the phenyl ring, coupled with a tetrahydrofuran-based substituent.

- Application : Used as a fungicide. The additional cyclic substituent introduces steric bulk and hydrogen-bonding capacity, which are absent in 3-chloro-4-fluoro-N,N-dimethylbenzamide. These features likely enhance its binding to fungal targets compared to simpler dimethylbenzamides .

N,N-Dimethylbenzamide (Parent Compound)

- Structure: No halogen or CF₃ substituents.

- Chromatographic Behavior : Retention indices in chromatography are significantly lower (-80 units) compared to primary benzamides due to reduced polarity from N,N-dimethyl substitution. This suggests that this compound would exhibit similarly low retention in chromatographic systems, favoring faster elution .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Benzamide Derivatives

Key Observations:

- Halogen Effects: The dual chloro-fluoro substitution in this compound creates a unique electronic profile, balancing electron withdrawal (Cl, F) and steric effects. This contrasts with mono-halogenated analogs like 4-chloro-N,N-dimethylbenzamide, which lack synergistic electronic modulation.

- Polarity and Solubility : N,N-dimethyl substitution reduces polarity across all derivatives, as evidenced by lower chromatographic retention indices compared to primary amides .

- Acidity: The predicted pKa of -1.79 for this compound suggests moderate acidity, likely intermediate between non-halogenated and CF₃-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.